![molecular formula C12H10FNO B3150423 4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol CAS No. 688746-34-1](/img/structure/B3150423.png)
4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol
Overview
Description
“4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol” is an organic compound that is a derivative of biphenyl . It is a colorless solid, although aged samples can appear colored . This compound was commonly used in the past as a rubber antioxidant and an intermediate for dyes .
Synthesis Analysis
The synthesis of “4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol” can be achieved by several methods. One such method involves the reduction of 4-nitrobiphenyl, which is obtained by the nitration of biphenyl . Another method involves reacting 4-azidobiphenyl with diphosphorus tetraiodide (P2I4), which can cleave the nitrogen-nitrogen bond .Molecular Structure Analysis
The molecular formula of “4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol” is C12H10FN . The molecular weight is 187.21 g/mol . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Biphenyl compounds, including “4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol”, undergo similar reactions to benzene as they both undergo electrophilic substitution reactions . Detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are available .Scientific Research Applications
Anti-Tubercular Properties
The compound has shown promising anti-tubercular properties. In a study, it was subjected to whole-cell anti-TB against H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB) by resazurin microtiter assay (REMA) plate method . The compound exhibited promising anti-TB activity against H37Rv and MDR strains of MTB .
Scalable Synthesis and Reactions
Biphenyl derivatives, such as 4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol, have been used in scalable synthesis and reactions. They have been used in several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Biological and Medicinal Applications
Biphenyl derivatives have a wide range of biological and medicinal applications. They have been used in the synthesis of drugs with antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria properties .
Use in Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
Building Blocks for Basic Liquid Crystals
Biphenyl derivatives serve as significant intermediates in organic chemistry and are used as building blocks for basic liquid crystals .
Use in Agriculture
Biphenyl derivatives are used in the production of products for agriculture .
Safety and Hazards
The safety data sheet for a similar compound, biphenyl, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects . Similar precautions should be taken when handling “4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol”.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, including inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular signaling pathways .
Biochemical Pathways
Based on the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound may influence multiple biochemical pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low, and it has a moderate lipophilicity .
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2-amino-5-(4-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABQYTDHTJDQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



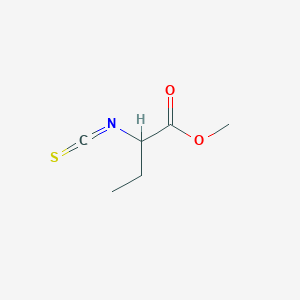



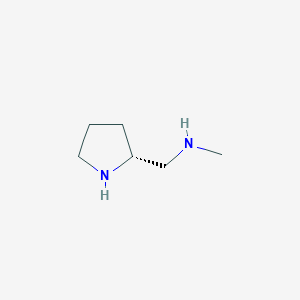
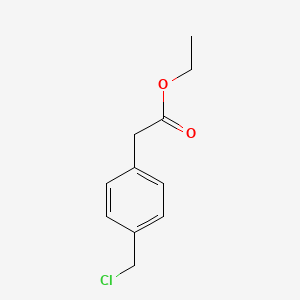

![5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide](/img/structure/B3150393.png)
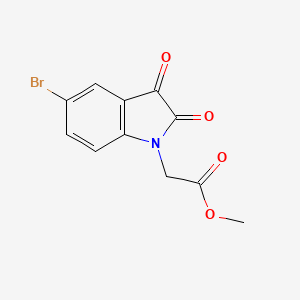
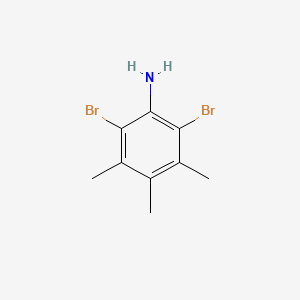
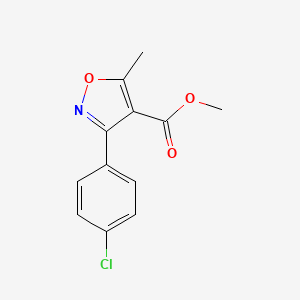
![4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150428.png)
![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B3150438.png)
